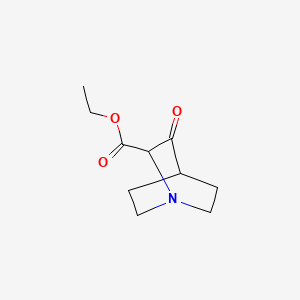

Ethyl 3-oxoquinuclidine-2-carboxylate

Description

Context of Quinuclidine (B89598) Chemistry and Derivatives

Quinuclidines are a class of bicyclic amines that are structurally related to triethylamine, but with a more rigid, cage-like structure. researchgate.net This rigidity imparts unique chemical and physical properties to quinuclidine and its derivatives, making them important scaffolds in medicinal chemistry and materials science. researchgate.netsemanticscholar.org The quinuclidine ring system is found in a variety of natural products, including quinine (B1679958), an important antimalarial drug. researchgate.net Quinuclidine derivatives have been investigated for a wide range of biological activities, including anticancer, anti-inflammatory, and central nervous system stimulating properties. semanticscholar.org

Academic Significance of the Quinuclidine Scaffold in Organic Synthesis

The quinuclidine scaffold is of significant interest to organic chemists due to its well-defined three-dimensional structure. This makes it an excellent chiral auxiliary and a core component in the design of catalysts for asymmetric reactions. The basic nitrogen atom within the bicyclic system can act as a catalytic site, while the rigid framework allows for precise control of the steric environment around the active center. researchgate.net Furthermore, the quinuclidine core is a key structural motif in several therapeutically important molecules, such as azasetron (B53510) and palonosetron (B1662849), which are used as antiemetics. semanticscholar.org

Research Landscape of Ethyl 3-oxoquinuclidine-2-carboxylate as a Synthetic Intermediate

This compound serves as a crucial intermediate in the synthesis of more complex quinuclidine derivatives. Its ketone and ester functionalities provide reactive handles for a variety of chemical transformations, allowing for the introduction of diverse substituents and the construction of more elaborate molecular architectures. Research has demonstrated its utility as a precursor for the synthesis of novel compounds with potential therapeutic applications. For instance, it is a key starting material in the preparation of various substituted quinuclidines that are evaluated for their biological activities. The Dieckmann condensation, a powerful ring-forming reaction, is central to the synthesis of this important intermediate. researchgate.net

Chemical Compound Information

| Compound Name | IUPAC Name | Molecular Formula |

| This compound | ethyl 3-oxo-1-azabicyclo[2.2.2]octane-2-carboxylate | C₁₀H₁₅NO₃ |

| Quinuclidine | 1-Azabicyclo[2.2.2]octane | C₇H₁₃N |

| Triethylamine | N,N-Diethylethanamine | C₆H₁₅N |

| Quinine | (R)-(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-ylmethanol | C₂₀H₂₄N₂O₂ |

| Azasetron | (±)-N-(1-Azabicyclo[2.2.2]oct-3-yl)-6-chloro-3,4-dihydro-2H-1-benzopyran-4-carboxamide | C₁₇H₂₁ClN₂O₂ |

| Palonosetron | (3aS)-2-[(S)-1-Azabicyclo[2.2.2]oct-3-yl]-2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinolin-1-one | C₁₉H₂₄N₂O |

| 1-Carbethoxymethyl-4-carbethoxypiperidine | diethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate | C₁₂H₂₁NO₄ |

Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 197.23 g/mol |

| XLogP3 | 0.8 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 2 |

| Exact Mass | 197.10519334 Da |

| Monoisotopic Mass | 197.10519334 Da |

| Topological Polar Surface Area | 46.6 Ų |

| Heavy Atom Count | 14 |

| Complexity | 256 |

| Data sourced from PubChem CID 417650 nih.gov |

Synthesis of this compound

A key method for the synthesis of this compound involves the Dieckmann condensation of a piperidine (B6355638) derivative.

| Step | Reaction | Reagents and Conditions |

| 1 | Esterification of isonipecotic acid | Thionyl chloride, ethanol |

| 2 | Condensation | Monomethyl chloroacetate (B1199739), sodium carbonate |

| 3 | Dieckmann Condensation | Potassium tert-butoxide, toluene |

| This synthetic route is adapted from a described synthesis of the quinuclidine core structure. researchgate.net |

The synthesis begins with the esterification of isonipecotic acid to yield ethyl piperidine-4-carboxylate. researchgate.net This is followed by a condensation reaction with monomethyl chloroacetate in the presence of a base to form ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate. researchgate.net The crucial step is the intramolecular Dieckmann condensation of this diester. The reaction is typically carried out using a strong base like potassium tert-butoxide in a suitable solvent such as toluene. researchgate.netwikipedia.orggoogle.com This cyclization reaction affords the target molecule, this compound. researchgate.net The Dieckmann condensation is a well-established and efficient method for the formation of five- and six-membered rings, making it particularly suitable for the construction of the bicyclo[2.2.2]octane system of quinuclidine.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-oxo-1-azabicyclo[2.2.2]octane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-2-14-10(13)8-9(12)7-3-5-11(8)6-4-7/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJSQPPLVZFFPOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(=O)C2CCN1CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90329131 | |

| Record name | Ethyl 3-oxoquinuclidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90329131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34286-16-3 | |

| Record name | Ethyl 3-oxoquinuclidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90329131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 3 Oxoquinuclidine 2 Carboxylate and Analogues

Established Synthetic Pathways to the 3-Oxoquinuclidine-2-carboxylate Core

The construction of the fundamental 3-oxoquinuclidine-2-carboxylate scaffold has been a subject of significant research, leading to the development of several reliable synthetic routes.

Conventional Approaches to Bicyclic Heterocycle Formation

Traditionally, the synthesis of the quinuclidine (B89598) skeleton has relied on intramolecular cyclization reactions of piperidine (B6355638) precursors. chinesechemsoc.org These methods often involve the formation of the second ring through nucleophilic substitution or condensation reactions. chinesechemsoc.org For instance, a common strategy involves the Dieckmann condensation of a suitably substituted piperidine diester, followed by hydrolysis and decarboxylation to yield the desired 3-oxoquinuclidine. Another classical approach involves the cyclization of a 4-substituted piperidine derivative bearing a leaving group on the side chain, which undergoes an intramolecular SN2 reaction to form the bicyclic system. chinesechemsoc.org While effective, these methods can sometimes be limited by harsh reaction conditions and the potential for side reactions.

A well-established route to a related compound, ethyl 2-oxo-3-piperidinecarboxylate, which can be a precursor to more complex systems, involves the condensation of diethyl malonate and acrylonitrile (B1666552) to form diethyl cyanoethylmalonate. This intermediate is then subjected to a hydrogenation and cyclization reaction, historically using a Raney Ni catalyst, to yield the product. google.com

Optimization Strategies for Improved Synthesis Yields and Efficiency

Microwave-assisted organic synthesis has also emerged as a powerful tool for accelerating reaction times and improving yields in heterocyclic synthesis. For instance, the synthesis of ethyl 2-(oxazolin-2-yl)alkanoates, another class of heterocyclic compounds, was optimized by screening solvents and reaction times under microwave irradiation, leading to significantly improved efficiency. nih.gov Similar principles can be applied to the synthesis of quinuclidine derivatives to enhance reaction rates and yields.

Advanced Catalytic Approaches in Quinuclidine Derivative Synthesis

The demand for enantiomerically pure quinuclidine derivatives, particularly for applications in asymmetric catalysis and medicinal chemistry, has driven the development of sophisticated catalytic methods.

Iridium-Catalyzed Intramolecular Allylic Dearomatization Reactions for Chiral Quinuclidines

A significant breakthrough in the synthesis of chiral quinuclidine derivatives has been the use of iridium-catalyzed intramolecular allylic dearomatization reactions. chinesechemsoc.org This powerful strategy allows for the asymmetric construction of the quinuclidine scaffold with high levels of stereocontrol. chinesechemsoc.org The catalytic system, typically generated from [Ir(cod)Cl]2 and a chiral phosphoramidite (B1245037) ligand such as the Feringa ligand, can effectively catalyze the cyclization of a range of substrates under mild conditions. chinesechemsoc.org This method has been shown to produce a diverse array of quinuclidine derivatives in good to excellent yields (68%–96%), with high diastereoselectivity (up to >20/1 dr) and enantioselectivity (up to >99% ee). chinesechemsoc.org The resulting products are equipped with versatile functional groups that can be further manipulated, demonstrating the synthetic utility of this approach. chinesechemsoc.org

A gram-scale synthesis using this methodology has been successfully demonstrated, highlighting its potential for practical applications. chinesechemsoc.org

Asymmetric Synthesis and Stereocontrol in Quinuclidine Scaffold Construction

Beyond dearomatization reactions, various other asymmetric strategies have been employed to control the stereochemistry of the quinuclidine scaffold. Iridium catalysts have also proven effective in the asymmetric hydrogenation of N-heteroaromatics, which can be a key step in the synthesis of chiral saturated heterocyclic systems. mdpi.comresearchgate.netfigshare.com The design of chiral ligands is crucial for achieving high enantioselectivity in these transformations. researchgate.net

Computational modeling and scaffold-oriented approaches are increasingly being used to design and understand the function of catalysts for asymmetric synthesis. nih.govnih.govchemrxiv.org By dissecting the noncovalent interactions between the catalyst and the substrate, researchers can rationally design catalysts that preorganize the transition state to favor the formation of a specific stereoisomer. nih.govnih.govchemrxiv.org This approach has been successfully applied to the synthesis of other complex chiral molecules and holds great promise for the development of new and highly selective methods for constructing chiral quinuclidine derivatives. nih.govnih.govchemrxiv.org

Emerging Electrosynthetic Methods for Quinuclidine Systems

Organic electrosynthesis is gaining recognition as a sustainable and powerful tool in modern organic chemistry. researchgate.net Electrochemical methods offer a green alternative to traditional redox reagents and can enable unique reactivity. researchgate.net In the context of quinuclidine chemistry, electrosynthesis has been utilized in several innovative ways.

Quinuclidine itself can act as a redox mediator in electrochemical reactions. For instance, a quinuclidine-mediated electrochemical C-H oxidation has been developed, allowing for the functionalization of otherwise inert C(sp³)-H bonds. nih.gov This process likely involves the generation of a quinuclidine radical cation via anodic oxidation, which can then abstract a hydrogen atom to initiate further functionalization. nih.gov This method has been shown to be scalable, a significant advantage for practical applications. nih.gov

Furthermore, quinuclidine-mediated electrosynthesis has been applied to Minisci-type acylation reactions of N-heterocycles. rsc.org By merging electro-oxidation with a quinuclidine-mediated hydrogen atom transfer strategy, acyl radicals can be generated from aldehydes at lower potentials than direct formyl oxidation, demonstrating excellent functional group compatibility. rsc.org Electrosynthesis has also been used to generate polycyclic N-heterocycles through radical cascade reactions. mdpi.com While direct electrosynthesis of the ethyl 3-oxoquinuclidine-2-carboxylate core has not been extensively reported, these emerging methods demonstrate the potential of electrochemistry to provide novel and sustainable routes to complex quinuclidine derivatives.

Electrochemical C-H Oxidation Mediated by Quinuclidine

The functionalization of unactivated carbon-hydrogen (C-H) bonds represents a significant challenge in organic synthesis. Electrochemical methods have emerged as a powerful tool to address this, and the use of quinuclidine as a redox mediator is a notable advancement in this field. acs.orgnih.gov This strategy allows for the selective oxidation of "deep-seated" methylene (B1212753) (CH₂) and methine (CH) groups within complex molecules. acs.org

The process is based on the electrochemical generation of a quinuclidine radical cation at a relatively low potential. nih.gov This radical cation is a potent hydrogen atom transfer (HAT) agent, capable of selectively abstracting a hydrogen atom from an otherwise unactivated C(sp³)–H bond. nih.govnih.gov The resulting carbon-centered radical is then trapped by oxygen to form a ketone after further oxidation steps. nih.gov The mechanism involves the anodic oxidation of quinuclidine, while the cathodic reaction often involves the oxygen reduction reaction (ORR). uantwerpen.be

A key advantage of this methodology is its practicality and scalability. The reaction can be conducted at room temperature in a simple undivided electrochemical cell using inexpensive and robust electrode materials, such as reticulated vitreous carbon (RVC) for the anode and nickel foam for the cathode. acs.orgnih.gov This setup avoids the need for often toxic and expensive transition metal catalysts or stoichiometric chemical oxidants. acs.orgresearchgate.net

The quinuclidine-mediated electrochemical oxidation exhibits broad substrate scope and excellent functional group tolerance. acs.org Various functional groups, including esters, arenes, amides, ketones, and silyl (B83357) ethers, are compatible with the reaction conditions. acs.org The selectivity of the oxidation is often predictable, targeting C-H bonds distal to electron-withdrawing groups. For instance, in linear systems, oxidation preferentially occurs at the δ-methylene position. acs.org In cyclic systems, γ-methylene units are often oxidized in 6-membered rings, while δ-selectivity is observed in larger rings like cycloheptane. acs.org

The effectiveness of this method has been demonstrated on a range of substrates, from simple hydrocarbons to complex natural products. acs.org

Table 1: Scope of Quinuclidine-Mediated Electrochemical C-H Oxidation

| Entry | Substrate | Product | Yield (%) |

| 1 | Ethyl pentanoate | Ethyl 4-oxopentanoate | 74 |

| 2 | Cycloheptane carboxylic acid methyl ester | Methyl 4-oxocycloheptane-1-carboxylate | 71 |

| 3 | N-Boc-piperidine | N-Boc-4-piperidone | 70 |

| 4 | Sclareolide | 3-keto-Sclareolide | 62 (on 50g scale) |

| 5 | (-)-Ambroxide | 3-keto-(-)-Ambroxide | 65 |

| This table is generated based on data from Baran et al. (2017) showcasing the versatility of the electrochemical oxidation method on various substrates. acs.org |

Green Chemistry Principles and Sustainability in Quinuclidine Synthesis

The synthesis of complex molecules, including quinuclidine derivatives, is increasingly guided by the principles of green chemistry to enhance sustainability. dokumen.pub Organic electrosynthesis, in particular, is recognized as a sustainable and green technology that provides a compelling alternative to traditional methods reliant on stoichiometric and often toxic chemical redox agents. researchgate.net The quinuclidine-mediated electrochemical C-H oxidation aligns well with several core principles of green chemistry.

Prevention of Waste: Classical oxidation reactions often employ stoichiometric amounts of heavy-metal-based oxidants (e.g., chromium, manganese), which generate significant toxic waste. The electrochemical approach is catalytic in nature, using electricity as a "traceless" reagent and minimizing waste production. researchgate.net

Use of Safer Chemicals and Solvents: The process utilizes quinuclidine, an organic base, as a mediator, avoiding the need for toxic heavy metal catalysts. nih.gov While solvents are still required, the reactions proceed under mild conditions, reducing the hazards associated with high temperatures and pressures. acs.org

Energy Efficiency: The reactions are typically conducted at ambient temperature and pressure, representing a significant energy saving compared to conventional methods that require heating. researchgate.net Electricity is used as the energy source to drive the reaction, which can be sourced from renewable resources, further enhancing the sustainability profile of the process.

Catalysis: The method is a prime example of organocatalysis, where the quinuclidine mediator is used in catalytic amounts and is regenerated electrochemically. nih.govuantwerpen.be This catalytic cycle avoids the consumption of the mediator as a stoichiometric reagent.

The integration of these green aspects makes electrochemical C-H oxidation a highly attractive and sustainable strategy for the synthesis and modification of quinuclidine analogues and other complex molecules in pharmaceutical and materials science. acs.orgmdpi.com

Table 2: Application of Green Chemistry Principles in Electrochemical Quinuclidine Synthesis

| Green Chemistry Principle | Application in Electrochemical C-H Oxidation |

| Waste Prevention | Avoids stoichiometric toxic oxidants; electricity is a clean reagent. researchgate.net |

| Atom Economy | C-H activation is a highly efficient transformation. |

| Safer Chemicals | Employs an organocatalyst (quinuclidine) instead of heavy metals. nih.gov |

| Energy Efficiency | Operates at room temperature and atmospheric pressure. acs.orgresearchgate.net |

| Catalysis | Quinuclidine acts as a recyclable redox mediator. uantwerpen.be |

| Reduced Derivatives | Direct functionalization avoids protecting group manipulations. acs.org |

Reactivity and Chemical Transformations of Ethyl 3 Oxoquinuclidine 2 Carboxylate

Functional Group Interconversions on the Quinuclidine (B89598) Ring System

The presence of a ketone and an ethyl ester group on the quinuclidine ring allows for a range of functional group interconversions, providing access to a variety of substituted quinuclidine derivatives.

The ketone at the C-3 position of ethyl 3-oxoquinuclidine-2-carboxylate can be reduced to a hydroxyl group, leading to the formation of ethyl 3-hydroxyquinuclidine-2-carboxylate. This reduction can be achieved using various reducing agents, and the stereochemical outcome is of significant interest. Given that the substrate is a β-keto ester, the reduction can lead to two diastereomers, syn and anti, depending on the relative stereochemistry of the newly formed hydroxyl group and the existing ester group.

The diastereoselective reduction of β-keto esters is a well-studied transformation in organic synthesis. nih.govresearchgate.netresearchgate.net The choice of reducing agent and reaction conditions can influence the stereochemical outcome. For instance, reductions using sodium borohydride (B1222165) in the presence of a chelating agent can favor the formation of the syn-diol through a cyclic transition state (Narasaka-Prasad reduction). wikipedia.org Conversely, non-chelating, sterically demanding reducing agents often favor the formation of the anti-diol via a Felkin-Anh model. researchgate.net

In a closely related system, the asymmetric hydrogenation of 3-quinuclidinone to optically active 3-quinuclidinol (B22445) has been achieved using rhodium, iridium, or ruthenium complexes with chiral diphosphine ligands. wikipedia.org This suggests that similar catalytic methods could be applied to the stereoselective reduction of this compound. Biocatalytic reductions using ketoreductases also offer a powerful method for achieving high stereoselectivity in the synthesis of chiral alcohols from ketones. researchgate.net

Table 1: Potential Methods for the Diastereoselective Reduction of this compound

| Reducing Agent/Catalyst System | Expected Major Diastereomer | Underlying Control Element |

| Sodium Borohydride with Boron Chelating Agent (e.g., BBu₂OMe) | syn | Chelation Control (Narasaka-Prasad) |

| Lithium Tri-tert-butoxyaluminum Hydride | anti | Felkin-Anh Model |

| NB-Enantride | anti | Felkin-Anh Model |

| Chiral Ru/Rh/Ir-diphosphine catalysts | Enantiomerically enriched syn or anti | Catalyst-controlled stereoselection |

| Ketoreductases (KREDs) | Enantiomerically enriched syn or anti | Enzyme-controlled stereoselection |

The ester and carbonyl functionalities of this compound are amenable to a wide range of modifications. The ethyl ester can be hydrolyzed under acidic or basic conditions to yield 3-oxoquinuclidine-2-carboxylic acid. This carboxylic acid can then be activated and coupled with various amines to form amides. libretexts.org

The β-keto ester moiety also allows for decarboxylation, a reaction known as the Krapcho decarboxylation, which typically involves heating the substrate in a polar aprotic solvent like DMSO with a salt such as lithium chloride or sodium cyanide. wikipedia.orgchem-station.comyoutube.comorganic-chemistry.org This reaction would lead to the formation of 3-quinuclidinone.

The α-carbon, situated between the ketone and the ester, is acidic and can be deprotonated to form an enolate. This enolate is a key intermediate for various carbon-carbon bond-forming reactions, including alkylation. The alkylation of enolates is a fundamental transformation in organic synthesis, typically achieved by treating the enolate with an alkyl halide. libretexts.orgpressbooks.pubuwo.calibretexts.orgfiveable.me This allows for the introduction of various substituents at the C-2 position.

The carbonyl group at C-3 can undergo reactions typical of ketones. For example, it can be converted to an oxime by reaction with hydroxylamine. This oxime derivative is a precursor for the Beckmann rearrangement, which will be discussed in a later section. The carbonyl group can also react with Wittig reagents or related phosphorus ylides to form an exocyclic double bond at the C-3 position.

Substitutional Reactions at the Quinuclidine Core

As mentioned previously, alkylation of the enolate of this compound provides a direct route to C-2 substituted quinuclidine esters. The reaction involves deprotonation at the α-carbon with a suitable base, such as sodium ethoxide or lithium diisopropylamide (LDA), followed by quenching the resulting enolate with an alkyl halide. libretexts.orgpressbooks.publibretexts.org

To synthesize substituted quinuclidine amides, a two-step sequence is typically employed. First, the ethyl ester is hydrolyzed to the corresponding carboxylic acid. This carboxylic acid can then be coupled with a primary or secondary amine using a variety of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or thionyl chloride to form the amide bond. researchgate.net

The carbonyl group at the C-3 position is an electrophilic center and can undergo nucleophilic addition reactions. For instance, the synthesis of cevimeline, a drug used to treat dry mouth, involves the reaction of 3-quinuclidinone with a sulfur ylide (generated from trimethylsulfoxonium (B8643921) iodide) to form a spiro-epoxide. newdrugapprovals.orggoogle.com This epoxide is then opened by a nucleophile. This demonstrates the feasibility of nucleophilic addition to the carbonyl group of the quinuclidine ring system.

Another important reaction involving nucleophilic addition is the Mannich reaction. In a related system, the Mannich reaction has been catalyzed by quinine (B1679958) derivatives. buchler-gmbh.comresearchgate.net This suggests that this compound could potentially react with formaldehyde (B43269) and a primary or secondary amine in a Mannich-type condensation.

Following nucleophilic addition to the carbonyl group, elimination reactions can occur, particularly if the initial adduct contains a good leaving group. This addition-elimination sequence is fundamental to many carbonyl derivatization reactions.

Ring-Opening and Rearrangement Reactions Involving the Quinuclidine Moiety

The quinuclidine ring system is generally stable due to its bicyclic nature. However, under specific conditions, ring-opening or rearrangement reactions can be induced.

One potential rearrangement is the Beckmann rearrangement. wikipedia.orgmasterorganicchemistry.comlibretexts.orgaudreyli.com This reaction involves the conversion of an oxime to an amide. The oxime of this compound, formed by reacting the ketone with hydroxylamine, could undergo a Beckmann rearrangement upon treatment with an acid catalyst (e.g., sulfuric acid, polyphosphoric acid) or other reagents like tosyl chloride. This would result in the expansion of one of the rings of the quinuclidine system to form a lactam.

Another potential transformation is the Grob fragmentation. libretexts.org This reaction involves the fragmentation of a γ-amino alcohol or a related derivative with a good leaving group. To achieve this, the ketone at C-3 would first need to be reduced to an alcohol. If the resulting hydroxyl group and a suitable leaving group elsewhere in the molecule are in an anti-periplanar arrangement, a base- or acid-catalyzed fragmentation could occur, leading to the opening of the quinuclidine ring. The fragmentation of the quinuclidine ring has been observed in mass spectrometry studies of quinine and related alkaloids, suggesting the electronic feasibility of such processes. researchgate.netresearchgate.netnih.govlew.ro

Ring expansion of the quinuclidine skeleton is another possibility, although less common. nih.gov Such reactions often require specific substrates and catalysts to proceed efficiently.

Palladium-Catalyzed Hydrogenation of Quinuclidine Derivatives

The catalytic hydrogenation of the ketone in β-keto esters like this compound is a fundamental transformation that yields the corresponding β-hydroxy ester, ethyl 3-hydroxyquinuclidine-2-carboxylate. This reaction is pivotal for accessing a range of biologically important molecules. Palladium on carbon (Pd/C) is a commonly employed heterogeneous catalyst for such reductions due to its efficiency, selectivity, and ease of handling.

The hydrogenation of the 3-oxo group in the quinuclidine ring system is analogous to the well-studied reduction of 3-quinuclidinone. Research on 3-quinuclidinone reduction has explored various catalytic systems, including those based on ruthenium and enzymatic methods, to achieve high stereoselectivity. nih.govgoogle.comgoogle.com While specific literature detailing the palladium-catalyzed hydrogenation of this compound is not extensively documented in dedicated studies, the principles of this transformation can be inferred from the hydrogenation of similar substrates.

The reaction typically involves the treatment of the β-keto ester with hydrogen gas in the presence of a palladium catalyst. The choice of solvent, temperature, and hydrogen pressure can significantly influence the reaction's efficiency and stereochemical outcome. The rigid bicyclic structure of the quinuclidine core can impart a degree of facial selectivity to the hydrogenation, potentially leading to a diastereomeric excess of one of the two possible alcohol products (syn or anti).

Detailed Research Findings

In a study focusing on the synthesis of chiral quinuclidine derivatives, a palladium on carbon (Pd/C) catalyzed hydrogenation was employed to reduce a related complex quinuclidine intermediate. The reaction proceeded with high yield and diastereoselectivity, highlighting the utility of this method in complex molecular frameworks.

Interactive Table: Palladium-Catalyzed Hydrogenation of a Quinuclidine Derivative

| Substrate | Catalyst | Solvent | Pressure | Temperature | Product | Yield (%) | Diastereomeric Ratio (dr) |

|---|

This table is based on findings from a study on a related quinuclidine system and is presented for illustrative purposes.

The conditions presented in the table are typical for such hydrogenations. Methanol is a common solvent choice, and the reaction often proceeds efficiently at room temperature and atmospheric pressure of hydrogen. The high diastereoselectivity observed in the literature for a related system suggests that the steric environment of the quinuclidine skeleton directs the approach of hydrogen to the catalyst surface.

For the hydrogenation of this compound, similar conditions are expected to be effective. The product, ethyl 3-hydroxyquinuclidine-2-carboxylate, possesses two new stereocenters, and the diastereomeric ratio of the product would be a critical outcome of the reaction. Further analysis would be required to determine the precise stereochemistry of the major diastereomer.

The synthesis of 3-quinuclidinone hydrochloride from 2-ethoxycarbonyl-3-quinuclidinone involves a decarboxylation step following the hydrolysis of the ester, which implies that the core quinuclidine structure is stable under these conditions. chemicalbook.com Additionally, the hydrogenation of other functional groups within quinuclidine-related structures has been achieved using catalysts like Raney nickel, indicating the general applicability of catalytic hydrogenation to this class of compounds.

Spectroscopic and Structural Elucidation of Ethyl 3 Oxoquinuclidine 2 Carboxylate

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Laser-Raman techniques, provides a "fingerprint" of a molecule by probing the vibrations of its chemical bonds.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to stretch and bend. The spectrum of Ethyl 3-oxoquinuclidine-2-carboxylate is expected to be dominated by the strong absorptions of its two carbonyl groups. The presence of a ketone at the C3 position and an ethyl ester group at the C2 position leads to distinct vibrational bands.

The ketone C=O stretching vibration is typically observed in the range of 1715-1725 cm⁻¹. vscht.cz For a similar bicyclic ketone, 3-azabicyclo[2.2.2]octan-3-one, a characteristic carbonyl band was reported at 1748 cm⁻¹, indicating that the strained ring system can shift this frequency to a higher wavenumber. researchgate.net The ester carbonyl (C=O) stretch is expected to appear at a slightly higher frequency, generally in the 1735-1750 cm⁻¹ region. vscht.czlibretexts.org

Additionally, the spectrum will display C-O stretching vibrations from the ester group between 1000 and 1300 cm⁻¹. udel.edu The C-N stretching vibration of the tertiary amine within the quinuclidine (B89598) ring typically appears in the 1020-1250 cm⁻¹ region. The aliphatic C-H stretching vibrations of the ethyl group and the bicyclic cage are expected between 2850 and 3000 cm⁻¹. ucla.edu

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | **Predicted Wavenumber (cm⁻¹) ** | Intensity |

| Ketone (C=O) | Stretching | 1715 - 1748 | Strong |

| Ester (C=O) | Stretching | 1735 - 1750 | Strong |

| Aliphatic C-H | Stretching | 2850 - 3000 | Medium to Strong |

| Ester (C-O) | Stretching | 1200 - 1300 | Strong |

| Amine (C-N) | Stretching | 1020 - 1250 | Medium to Weak |

| Aliphatic C-H | Bending | 1370 - 1470 | Variable |

Laser-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric vibrations, making it an excellent tool for studying the carbon skeleton of the quinuclidine ring system. mdpi.com

Table 2: Predicted Raman Shifts for this compound

| Functional Group | Vibrational Mode | **Predicted Raman Shift (cm⁻¹) ** | Intensity |

| Aliphatic C-H | Stretching | 2800 - 3000 | Strong |

| Ketone (C=O) | Stretching | 1715 - 1740 | Medium |

| Ester (C=O) | Stretching | 1735 - 1750 | Medium |

| Quinuclidine Ring | Skeletal Vibrations | 700 - 1200 | Medium to Strong |

| C-C | Stretching | 800 - 1200 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum provides information about the number of different types of protons and their connectivity. For this compound, distinct signals are predicted for the ethyl group and the protons on the quinuclidine framework. researchgate.net

The ethyl group will present as a quartet for the methylene (B1212753) protons (-OCH₂-) around 4.1-4.3 ppm, coupled to the methyl protons (-CH₃), which will appear as a triplet around 1.2-1.4 ppm. organicchemistrydata.org The proton at the C2 position is adjacent to both the ketone and the ester carbonyl groups, which will deshield it significantly, likely placing its signal downfield. The protons of the quinuclidine cage will appear as a series of complex, overlapping multiplets in the aliphatic region, typically between 1.5 and 3.5 ppm. The protons on carbons adjacent to the bridgehead nitrogen (C2, C6, C8) will be shifted further downfield compared to the other methylene protons.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Ethyl (-O-CH₂-CH₃) | 4.1 - 4.3 | Quartet (q) |

| Ethyl (-O-CH₂-CH₃) | 1.2 - 1.4 | Triplet (t) |

| H-2 | 3.8 - 4.2 | Singlet (s) or Doublet (d) |

| H-4 (Bridgehead) | 2.9 - 3.3 | Multiplet (m) |

| H-5, H-6, H-7, H-8 | 1.5 - 3.5 | Complex Multiplets (m) |

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. This compound has 10 unique carbon atoms, and thus 10 signals are expected in its proton-decoupled ¹³C NMR spectrum.

The most downfield signals will correspond to the carbonyl carbons. The ketone carbon (C3) is expected around 200-210 ppm, while the ester carbonyl carbon is predicted to be in the 165-175 ppm range. researchgate.netorganicchemistrydata.org The carbons of the ethyl group will appear at approximately 60-62 ppm for the -OCH₂- carbon and 13-15 ppm for the -CH₃ carbon. researchgate.net The aliphatic carbons of the quinuclidine ring will resonate between 20 and 60 ppm. The bridgehead carbon (C4) and the carbons adjacent to the nitrogen (C2, C6, C8) will have distinct chemical shifts influenced by their position within the strained bicyclic system and their proximity to the nitrogen and carbonyl functionalities. researchgate.netresearchgate.net

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C3 (Ketone C=O) | 200 - 210 |

| Ester C=O | 165 - 175 |

| Ethyl (-O-CH₂-CH₃) | 60 - 62 |

| C2 | 55 - 65 |

| C4 (Bridgehead) | 25 - 35 |

| C6, C8 | 45 - 55 |

| C5, C7 | 20 - 30 |

| Ethyl (-O-CH₂-CH₃) | 13 - 15 |

¹⁵N NMR spectroscopy provides direct information about the electronic environment of nitrogen atoms. However, it is an inherently insensitive technique due to the low natural abundance (0.37%) and low gyromagnetic ratio of the ¹⁵N isotope. huji.ac.il

For this compound, the nitrogen is a tertiary aliphatic amine within a bicyclic system. The expected chemical shift for such a nitrogen atom falls within the range of 10 to 100 ppm relative to nitromethane. science-and-fun.de Specifically for piperidine-like structures, the range is typically between 30 and 90 ppm. science-and-fun.de The precise chemical shift is sensitive to the conformation of the ring and the effects of nearby functional groups. Protonation of the nitrogen lone pair would cause a significant deshielding (downfield shift) of the ¹⁵N signal. nih.gov Due to the low sensitivity, obtaining a ¹⁵N spectrum often requires isotopic enrichment or the use of more advanced, indirect detection methods like ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC), which leverages the higher sensitivity of protons. researchgate.net

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry serves as a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) is instrumental in confirming its molecular formula. The compound has a molecular formula of C₁₀H₁₅NO₃, corresponding to a monoisotopic mass of 197.1052 g/mol . nih.gov The detection of a molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺) at m/z values corresponding to this mass with high accuracy confirms the elemental composition.

Key expected fragmentation pathways include:

Loss of the ethoxy group (-OC₂H₅): Cleavage of the C-O bond of the ester would result in a fragment with a mass loss of 45 Da.

Loss of the entire ester group (-COOC₂H₅): This would lead to a significant fragment with a mass loss of 73 Da.

Cleavage of the quinuclidine ring: The bicyclic ring system can undergo characteristic fragmentation, often involving the loss of ethylene (B1197577) (C₂H₄) or other small neutral molecules.

McLafferty-type rearrangement: The presence of a carbonyl group and adjacent atoms with abstractable hydrogens could lead to rearrangement reactions.

A summary of predicted mass spectrometric data is presented in the table below.

Interactive Data Table: Predicted Mass Spectrometric Data for this compound Adducts

| Adduct Type | m/z (mass to charge ratio) |

| [M+H]⁺ | 198.11248 |

| [M+Na]⁺ | 220.09442 |

| [M-H]⁻ | 196.09792 |

| [M+NH₄]⁺ | 215.13902 |

| [M+K]⁺ | 236.06836 |

| [M+H-H₂O]⁺ | 180.10246 |

Data sourced from predicted values. uni.lu

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides valuable information on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-Ray Diffraction Analysis of Quinuclidine Derivatives

While a specific crystal structure for this compound has not been reported in the searched crystallographic databases, numerous studies on related quinuclidine derivatives have been published. ugr.escrystallography.net These studies reveal common structural features of the quinuclidine cage and how it is influenced by different substituents.

For instance, single-crystal X-ray diffraction analyses of various substituted quinuclidines have provided detailed insights into their conformational preferences and non-covalent interactions that dictate their crystal packing. These analyses are crucial for understanding the structure-property relationships in this class of compounds.

Correlation between Experimental and Theoretically Optimized Geometries

In modern structural chemistry, it is common practice to correlate experimentally determined crystal structures with geometries optimized through computational methods, such as Density Functional Theory (DFT). This approach allows for a deeper understanding of the intrinsic geometric preferences of a molecule versus the effects of crystal packing forces.

For various quinuclidine and quinoline (B57606) derivatives, DFT calculations have been successfully employed to predict molecular geometries that are in good agreement with experimental X-ray diffraction data. researchgate.net These computational studies can provide valuable insights into the electronic properties, reactivity, and potential intermolecular interactions of the molecules, even in the absence of experimental crystal structures.

Computational Chemistry and Theoretical Studies on Ethyl 3 Oxoquinuclidine 2 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are powerful tools for understanding the intrinsic properties of molecules. For ethyl 3-oxoquinuclidine-2-carboxylate, these methods provide a foundational understanding of its electronic landscape and potential reactivity.

Density Functional Theory (DFT) Applications for Quinuclidine (B89598) Systems

Ab Initio Hartree-Fock (HF) Calculations for Molecular Geometry and Vibrational Frequencies

Ab initio Hartree-Fock (HF) calculations, while computationally more demanding than semi-empirical methods, provide a fundamental approach to determining molecular properties without empirical parameters. researchgate.net The HF method, often paired with basis sets like 6-31G(d), is a standard approach for initial geometry optimizations and the calculation of vibrational frequencies. hope.edunih.gov For many organic molecules, HF calculations yield good qualitative results for molecular geometry. mdpi.com Scaling factors are often applied to the calculated vibrational frequencies to compensate for the systematic errors inherent in the harmonic approximation and the neglect of electron correlation. nih.gov For example, a scaling factor of 0.8982 ± 0.0230 has been reported for HF/6-31G(d) calculations. nih.gov Although specific HF calculations for this compound are not documented in the literature, this methodology is foundational for understanding its structural and vibrational characteristics.

Molecular Orbital Analysis

The analysis of molecular orbitals is crucial for predicting the chemical reactivity and kinetic stability of a molecule. The energies and compositions of the frontier molecular orbitals, HOMO and LUMO, are of particular importance.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing chemical reactivity; a smaller gap generally implies higher reactivity. scirp.org For many organic compounds, HOMO and LUMO energies are calculated using DFT methods. scirp.org For example, in a study on ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, the HOMO-LUMO gap was calculated to be a key determinant of the molecule's activity. materialsciencejournal.org While specific HOMO and LUMO energy values for this compound are not available in the reviewed literature, calculations on analogous systems provide a reference. For instance, calculations on quinoline (B57606) have reported a HOMO-LUMO gap of approximately 4.83 eV. scirp.org

Table 1: Representative HOMO-LUMO Energies for Related Heterocyclic Systems

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

| Quinoline | DFT/B3LYP/6-31+G(d,p) | -6.646 | -1.816 | 4.83 | scirp.org |

| [(pq)₂Ir(Xantphos)]⁺ | DFT | -5.15 | -3.35 | 1.80 | materialsciencejournal.org |

This table presents data for related compounds to illustrate typical values and is not specific to this compound.

Intermolecular Interactions and Binding Studies

The study of intermolecular interactions is essential for understanding the behavior of molecules in condensed phases and their potential for binding to biological targets. While specific binding studies for this compound are not available, computational methods can predict the nature and strength of its non-covalent interactions. Techniques such as Hirshfeld surface analysis can quantify intermolecular contacts. acs.org For related quinolone carboxylic acid derivatives, studies have shown the importance of hydrogen bonds and dispersion forces in their crystal packing and dimer formation. nih.gov Computational models can also be used to predict the interaction energies between molecular pairs, providing insight into the stability of different aggregated forms. acs.org

Hirshfeld Surface Analysis and Electrostatic Potential (ESP) Mapping for Molecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov This analysis defines the space a molecule occupies in a crystal and maps various properties onto this surface. The normalized contact distance (dnorm) is a key parameter mapped on the Hirshfeld surface, which highlights regions of significant intermolecular contact.

For compounds structurally related to this compound, such as quinoline derivatives, Hirshfeld analysis reveals the dominant role of specific interactions in crystal packing. Typically, H···H interactions account for a significant portion of the surface contacts. researchgate.net Other important interactions often observed include H···O/O···H and H···C/C···H contacts. researchgate.net In the context of this compound, the presence of the ester and keto functional groups would likely lead to prominent C—H···O hydrogen bonds, which would be visible as distinct red spots on the dnorm surface. nih.govnih.gov

The electrostatic potential (ESP) mapped onto the Hirshfeld surface provides further insight into the nature of these intermolecular interactions. rsc.org The ESP displays regions of positive (blue) and negative (red) potential, corresponding to electron-poor and electron-rich areas, respectively. nih.gov For this compound, the oxygen atoms of the carbonyl and ester groups would be expected to show a negative electrostatic potential, making them hydrogen-bond acceptors. nih.gov Conversely, the hydrogen atoms on the quinuclidine ring and the ethyl group would exhibit a positive potential, positioning them as hydrogen-bond donors. nih.gov The ESP map, therefore, complements the Hirshfeld surface analysis by rationalizing the observed intermolecular contacts in terms of electrostatic complementarity. rsc.org

Table 1: Predicted Dominant Intermolecular Contacts for this compound based on Hirshfeld Surface Analysis of Analogous Compounds

| Interaction Type | Predicted Contribution | Rationale |

| H···H | High | Abundance of hydrogen atoms on the molecular surface. researchgate.net |

| H···O/O···H | Significant | Presence of carbonyl and ester oxygen atoms acting as hydrogen bond acceptors. researchgate.net |

| H···C/C···H | Moderate | General van der Waals interactions. researchgate.net |

Molecular Docking Simulations with Biological Receptors and DNA

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second. researchgate.net This method is widely used in drug discovery to screen for potential inhibitors of biological targets such as enzymes and DNA. nih.govnih.gov Quinolone derivatives, which share structural similarities with the quinuclidine core, are known to interact with DNA gyrase and topoisomerase enzymes, making them effective antibacterial agents. researchgate.netnih.gov

Given the structural features of this compound, it is plausible to hypothesize its interaction with similar biological targets. Molecular docking studies of quinoline derivatives with DNA gyrase have shown that the binding affinity is influenced by the formation of hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site. nih.gov For this compound, the carbonyl and ester groups could potentially form hydrogen bonds with the receptor, while the bicyclic quinuclidine ring could engage in hydrophobic interactions.

Docking simulations with DNA itself are also a valuable tool. Quinolone-3-carboxylic acids, for instance, are known to bind directly to the bacterial chromosome. researchgate.net The planar nature of the quinolone ring is often crucial for intercalation between DNA base pairs. While the quinuclidine core of this compound is not planar, its rigid structure and functional groups could still allow for significant interactions within the major or minor grooves of DNA.

Table 2: Potential Biological Targets and Interacting Moieties for this compound in Molecular Docking Studies

| Potential Target | Key Interacting Moieties of the Ligand | Type of Interaction |

| DNA Gyrase | Carbonyl oxygen, Ester oxygen | Hydrogen Bonding nih.gov |

| Quinuclidine ring | Hydrophobic Interactions nih.gov | |

| Topoisomerase IIα | Carbonyl oxygen, Ester oxygen | Hydrogen Bonding nih.gov |

| Quinuclidine ring | Hydrophobic Interactions nih.gov | |

| DNA | Carbonyl and ester groups | Groove Binding Interactions researchgate.net |

Molecular Dynamics Simulations to Model Ligand-Target Systems

Molecular dynamics (MD) simulations provide a dynamic picture of the interactions between a ligand and its biological target over time. mdpi.com Following molecular docking, MD simulations are often employed to assess the stability of the predicted binding pose and to refine the understanding of the intermolecular interactions. nih.gov An MD simulation calculates the trajectory of atoms and molecules by iteratively solving Newton's equations of motion. mdpi.com

For a ligand-protein complex, such as this compound bound to an enzyme, MD simulations can reveal conformational changes in both the ligand and the protein upon binding. scielo.org.mx The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. mdpi.com A stable RMSD suggests that the ligand remains in the binding pocket in a consistent orientation.

Prediction of Spectroscopic Parameters and Reaction Pathways

Computational Prediction of Vibrational Frequencies and NMR Chemical Shifts

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are highly effective in predicting spectroscopic parameters such as vibrational frequencies (FT-IR and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnih.gov These theoretical predictions are invaluable for the structural characterization of novel compounds and for the correct assignment of experimental spectra. researchgate.net

For this compound, DFT calculations using a suitable basis set (e.g., B3LYP/6-311++G(d,p)) could provide a detailed vibrational analysis. nih.govresearchgate.net The calculated frequencies, after appropriate scaling to account for anharmonicity and basis set limitations, can be compared with experimental FT-IR and Raman spectra. nih.gov The potential energy distribution (PED) analysis, derived from these calculations, allows for the assignment of each vibrational mode to specific molecular motions, such as C=O stretching, C-H bending, and ring vibrations. nih.gov

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov The theoretically predicted chemical shifts for the hydrogen and carbon atoms of this compound would be expected to show good correlation with experimental data. nih.gov Discrepancies between calculated and experimental values can often provide insights into solvent effects or conformational dynamics not fully captured by the gas-phase theoretical model.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) |

| C=O (ketone) | Stretching | 1725-1705 |

| C=O (ester) | Stretching | 1750-1735 |

| C-O (ester) | Stretching | 1300-1000 |

| C-H (alkane) | Stretching | 3000-2850 |

Theoretical Investigations into Carboxylate-Assisted C-H Activation Mechanisms

In such mechanisms, the carboxylate group often acts as a bidentate or monodentate ligand, coordinating to the metal center and positioning a C-H bond in close proximity for activation. nih.gov The activation step itself can proceed through various pathways, including concerted metalation-deprotonation (CMD), where the C-H bond is broken and a new C-metal bond is formed in a single transition state. nih.gov

Theoretical investigations into these mechanisms for related substrates reveal the importance of the transition state geometry and the electronic properties of both the substrate and the catalyst. iitpkd.ac.in For this compound, the rigid quinuclidine framework could impose specific geometric constraints that might influence the feasibility and regioselectivity of C-H activation at different positions. Computational studies could model the reaction pathways for C-H activation at various sites on the quinuclidine ring, providing insights into the kinetic and thermodynamic favorability of each pathway. Such studies would be crucial for designing selective functionalization reactions of this complex molecule. researchgate.net

Advanced Applications and Research Directions of Ethyl 3 Oxoquinuclidine 2 Carboxylate

Applications in Pharmaceutical Research and Drug Discovery

The structural motif of quinuclidine (B89598) is present in numerous natural products, including the Cinchona alkaloids like quinine (B1679958) and quinidine, which are known for their antimalarial properties. mdpi.comnih.govwikipedia.org This natural precedent has inspired the synthesis and evaluation of a wide array of synthetic quinuclidine-based derivatives for various therapeutic targets. nih.gov

Ethyl 3-oxoquinuclidine-2-carboxylate and its parent structure, quinuclidine, serve as crucial starting materials and intermediates for creating more complex molecules. The functional groups—a ketone and an ester—provide reactive handles for a variety of chemical transformations. For instance, the core structure can be elaborated into diverse quinoline (B57606) derivatives, a class of compounds with a broad spectrum of pharmacological activities. mdpi.comnih.gov The synthesis of such derivatives often involves multi-step sequences where the quinuclidine scaffold is built or modified to achieve the desired final product. wikipedia.orgresearchgate.net The development of novel pyrimido[4,5-b]quinoline-2-carboxylates with antiallergy activity also highlights the utility of related carboxylate intermediates in constructing complex heterocyclic systems. nih.gov

A significant area of research focuses on quinuclidine derivatives as inhibitors of cholinesterases—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com These enzymes are critical targets in the management of neurodegenerative diseases such as Alzheimer's disease, as well as other conditions involving the cholinergic system. mdpi.comnih.gov The quinuclidine core acts as a robust scaffold for binding to the active sites of these enzymes. mdpi.comnih.gov

Researchers have designed and synthesized libraries of N-alkyl quaternary quinuclidines, demonstrating their ability to inhibit both AChE and BChE in the micromolar range. mdpi.comnih.gov Studies on Cinchona-based alkaloids, which feature the quinuclidine moiety, have also yielded potent and selective BChE inhibitors. nih.govresearchgate.net For example, certain N-para-bromobenzyl cinchonidinium bromide derivatives have shown high selectivity for BChE over AChE, marking them as potential leads for further optimization. researchgate.net The inhibitory activity of these compounds is influenced by the nature of the substituents on the quinuclidine ring and the quaternizing groups. mdpi.comnih.gov

Table 1: Inhibitory Potency of Selected Quinuclidine-Based Derivatives against Cholinesterases

| Compound/Derivative Class | Target Enzyme | Inhibition Constant (Ki) | Selectivity | Reference |

| N-Alkyl Quaternary Quinuclidines | AChE & BChE | 0.26 - 156.2 μM | Varies | mdpi.comnih.gov |

| 1,1'-(decano)bis(3-hydroxyquinuclidinium bromide) | AChE & BChE | High Potency (μM range) | Not specified | mdpi.com |

| 1,1'-(decano)bis(3-hydroxyiminoquinuclidinium bromide) | AChE & BChE | 0.26 ± 0.02 μM (BChE) | ~4.6-fold for BChE | mdpi.comnih.gov |

| Cinchonidine Derivatives | BChE | Up to 100 nM | 95–510 times for BChE over AChE | researchgate.net |

| Quinoxaline Scaffolds | AChE | 0.077 to 50.080 µM | Varies | mdpi.com |

The cholinergic system, which relies on the neurotransmitter acetylcholine (B1216132), is integral to cognitive functions and is a primary target for many CNS medications. mdpi.comnih.gov By inhibiting AChE and BChE, quinuclidine-based compounds can increase acetylcholine levels, a key strategy in Alzheimer's disease therapy. mdpi.com The ability of these scaffolds to produce potent cholinesterase inhibitors makes them attractive candidates for developing new treatments for neurodegenerative disorders. researchgate.net The exploration extends to quinoxaline-based scaffolds, which have also been developed as acetylcholinesterase inhibitors, demonstrating good inhibitory activity and favorable predicted properties for blood-brain barrier permeation. mdpi.com

Prodrug design is a chemical strategy used to overcome undesirable properties of a drug candidate, such as poor solubility, low lipophilicity, or rapid metabolism. ijpcbs.comnih.govnih.gov This approach involves chemically modifying the active drug to form an inactive or less active compound (the prodrug) that converts back to the active parent drug in the body. ijpcbs.comresearchgate.net

The functional groups on this compound are amenable to prodrug strategies. For example, ester groups are frequently used as pro-moieties to enhance lipophilicity and improve oral absorption. nih.gov Structure-activity studies on related compounds have shown that while a carboxylic acid might be ideal for intravenous activity, corresponding esters are often preferred for oral administration. nih.gov The quinuclidine moiety itself can be incorporated into a larger molecule to create a prodrug designed to improve pharmacokinetic properties, enhance bioavailability, or achieve site-specific delivery. nih.govdigitellinc.com This strategy allows for the optimization of a promising lead compound by masking or modifying functional groups to overcome barriers like the blood-brain barrier or extensive first-pass metabolism. ijpcbs.comdigitellinc.com

Catalytic Applications of Quinuclidine Derivatives

Beyond pharmaceuticals, the unique structural and electronic properties of the quinuclidine core have established it as a privileged scaffold for catalysts in organic synthesis. chinesechemsoc.org Quinuclidine and its derivatives are utilized as both organocatalysts and ligands in metal-catalyzed reactions. chinesechemsoc.orgbohrium.com

Quinuclidine derivatives have proven to be highly effective catalysts in a variety of asymmetric reactions, where the goal is to produce a specific stereoisomer of a chiral molecule. chinesechemsoc.org

In homogeneous catalysis , where the catalyst is in the same phase as the reactants, quinuclidine derivatives are widely used. They function as Lewis bases or as part of more complex chiral ligands. chinesechemsoc.orgrhhz.net Notable applications include the Morita–Baylis–Hillman reaction and Sharpless dihydroxylation. chinesechemsoc.org More recently, quinuclidine derivatives have been employed as highly efficient hydrogen-atom-transfer (HAT) catalysts in reactions initiated by visible light. bohrium.comrhhz.netccspublishing.org.cn This approach enables the direct functionalization of otherwise inert C-H bonds in a variety of substrates, including alcohols, amines, and ethers. rhhz.netccspublishing.org.cn

In heterogeneous catalysis , the catalyst is in a different phase, which simplifies its removal and recycling. Quinuclidine has been successfully immobilized onto porous polymeric microparticles. acs.org These solid-supported catalysts have demonstrated impressive efficiency and reusability in reactions like the Baylis–Hillman reaction, maintaining high conversion rates over multiple cycles. acs.org The development of such heterogeneous catalysts is crucial for creating more sustainable and industrially viable chemical processes. rsc.org Furthermore, iridium-catalyzed asymmetric reactions using ligands that incorporate the quinuclidine scaffold have been developed to construct complex chiral molecules with excellent control over stereoselectivity. chinesechemsoc.org

Table 2: Examples of Catalytic Reactions Employing Quinuclidine Derivatives

| Reaction Type | Catalyst Type | Role of Quinuclidine | Key Features | Reference |

| Morita–Baylis–Hillman | Homogeneous (Organocatalyst) | Lewis Base Catalyst | C-C bond formation | chinesechemsoc.org |

| Sharpless Dihydroxylation | Homogeneous (Ligand) | Chiral Ligand for Osmium | Asymmetric dihydroxylation of olefins | chinesechemsoc.org |

| C-H Functionalization | Homogeneous (HAT Catalyst) | Hydrogen-Atom-Transfer Catalyst | Photoinduced, activates inert C-H bonds | bohrium.comrhhz.netccspublishing.org.cn |

| Baylis–Hillman Reaction | Heterogeneous (Immobilized) | Immobilized on Polymer Support | Reusable, high conversion | acs.org |

| Allylic Dearomatization | Homogeneous (Ligand) | Part of Chiral Ligand for Iridium | Asymmetric synthesis, high enantioselectivity | chinesechemsoc.org |

Organocatalytic Applications Utilizing the Quinuclidine Framework

The quinuclidine skeleton is a prominent feature in the field of organocatalysis, where small organic molecules are used to accelerate chemical reactions. The rigid, bicyclic structure and the presence of a tertiary amine nitrogen atom bestow unique catalytic properties.

The basicity of the quinuclidine nitrogen is a key characteristic, with the pKa of its conjugate acid being approximately 11.0. wikipedia.org This inherent basicity allows it to function as a powerful catalyst in various transformations. Derivatives of quinuclidine are integral components of Cinchona alkaloids, which are highly effective organocatalysts in asymmetric synthesis, particularly in reactions like conjugate additions. nih.gov Studies have demonstrated that modifying the quinuclidine ring within these alkaloids can significantly impact the catalyst's activity and the enantioselectivity of the reaction, highlighting the framework's direct role in the catalytic process. nih.gov

In recent years, quinuclidine and its derivatives have gained attention as highly effective hydrogen-atom-transfer (HAT) catalysts, especially in reactions initiated by visible light. bohrium.comccspublishing.org.cn Unlike many other HAT catalysts, quinuclidine preferentially abstracts hydrogen atoms from electron-rich C-H bonds. bohrium.comccspublishing.org.cn This feature enables the direct C-H functionalization of a wide range of organic molecules, including alcohols, amines, ethers, and aldehydes, which is a challenging but highly desirable transformation in organic synthesis. bohrium.comccspublishing.org.cn For instance, in the presence of a hydrogen bond acceptor, quinuclidine can catalytically promote the selective functionalization of alcohols at the α-position to the hydroxyl group. bohrium.com While much research has focused on generating racemic products, a significant future direction involves combining quinuclidine-based HAT catalysts with chiral systems to achieve asymmetric synthesis. ccspublishing.org.cn

Contribution to Materials Science and Supramolecular Chemistry

The unique structural and electronic properties of the quinuclidine framework make it a valuable building block in the development of new materials, particularly in the realm of organic-inorganic hybrids and crystal engineering.

Researchers have successfully synthesized novel organic-inorganic hybrid compounds by combining protonated quinuclidine (quinuclidinium) with metal bromides. acs.orgnih.gov These materials, with the general formula (C₇H₁₄N)₂MBr₄ (where M can be cobalt, manganese, or cadmium), demonstrate significant structural diversity and stability. acs.orgnih.govfigshare.com

X-ray diffraction studies reveal that these complexes typically adopt a zero-dimensional (0D) crystal structure. acs.org In this arrangement, an inorganic tetrahedron, MBr₄²⁻, is surrounded by two organic quinuclidinium cations. acs.org The structural integrity of these crystals is maintained by N─H···Br hydrogen bonds that link the organic and inorganic components. acs.org

A notable characteristic of these hybrid materials is their thermal and dielectric stability. acs.orgnih.gov Differential scanning calorimetry has shown that the compounds undergo reversible phase transitions at specific temperatures, which vary depending on the metal center. acs.orgfigshare.com These transitions, confirmed by anomalies in dielectric permittivity, are primarily driven by the reorientation of the quinuclidinium cations and the resulting rearrangement of the hydrogen bond network. acs.orgnih.govfigshare.com The satisfactory stability of these materials suggests potential applications in devices like temperature sensors and switches. acs.orgnih.gov

| Compound Formula | Metal Ion (M) | Phase Transition Temperature (on heating) | Crystal System (Room Temp) | Space Group (Room Temp) |

|---|---|---|---|---|

| (C₇H₁₄N)₂CoBr₄ | Cobalt (Co) | 251 K | Monoclinic | P2₁/c |

| (C₇H₁₄N)₂MnBr₄ | Manganese (Mn) | 205 K | Monoclinic | P2₁/c |

| (C₇H₁₄N)₂CdBr₄ | Cadmium (Cd) | 363 K | Monoclinic | P2₁/c |

Data sourced from research on organic-inorganic hybrid quinuclidine-based metal bromides. acs.orgfigshare.com

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. hhu.denih.gov The formation of the quinuclidine-based metal bromide hybrids is a clear example of applying these principles. acs.org The process relies on the self-assembly of the constituent ions—the quinuclidinium cation and the metal-bromide anion—into a highly ordered, crystalline lattice.

The primary driving force behind the self-assembly in these systems is the network of hydrogen bonds. acs.org The N─H···Br interactions act as the "supramolecular glue," directing the arrangement of the organic and inorganic components into a thermodynamically stable structure. acs.org This demonstrates how the specific chemical information encoded in the quinuclidine framework (its ability to be protonated and act as a hydrogen-bond donor) can be used to construct complex, functional materials. The predictable nature of these hydrogen bonds allows for a rational approach to designing new hybrid materials with potentially tunable physical properties. This approach is central to the field of supramolecular chemistry, which explores the chemistry of systems held together by non-covalent bonds. hhu.de

Future Perspectives and Research Challenges in Ethyl 3 Oxoquinuclidine 2 Carboxylate Chemistry

Development of More Sustainable and Atom-Economical Synthetic Methodologies

The traditional synthesis of quinuclidine (B89598) frameworks often involves multi-step processes with the use of stoichiometric reagents and harsh reaction conditions, leading to significant waste generation. A key future challenge lies in the development of more sustainable and atom-economical synthetic routes to ethyl 3-oxoquinuclidine-2-carboxylate and its analogs.

Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to the synthesis of complex molecules. ccspublishing.org.cn For quinuclidine derivatives, this includes the exploration of solvent-free reaction conditions, which can reduce both environmental impact and production costs. nih.gov The use of renewable starting materials and energy-efficient methods, such as microwave-assisted synthesis, also represents a significant area for future research. ccspublishing.org.cn

Biocatalysis: A promising avenue for the sustainable production of chiral quinuclidine derivatives is biocatalysis. The use of enzymes, such as reductases from microorganisms like E. coli, has been successfully demonstrated for the asymmetric reduction of 3-quinuclidinone to produce enantiomerically pure (R)-3-quinuclidinol. nih.govdrugbank.com This biocatalytic approach offers high stereoselectivity under mild conditions, generating less waste compared to traditional chemical methods. nih.gov Future research could focus on identifying or engineering enzymes capable of directly synthesizing or modifying this compound with high efficiency and selectivity. The development of whole-cell biocatalysts could further streamline these processes by integrating cofactor regeneration systems. nih.gov

Atom Economy: The concept of atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product, is central to sustainable synthesis. bohrium.comscielo.br Future synthetic strategies for this compound should prioritize reactions with high atom economy, such as cycloadditions and tandem reactions. For instance, developing a one-pot synthesis that constructs the bicyclic core and introduces the desired functional groups in a single operation would be a significant advancement. Research into novel catalytic systems that promote atom-economical transformations will be crucial. rsc.org

Advances in Spectroscopic Techniques for Complex Quinuclidine Structures

The rigid, three-dimensional structure of the quinuclidine core presents unique challenges and opportunities for spectroscopic analysis. Future advancements in this area will be critical for elucidating the precise structure, stereochemistry, and conformational dynamics of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR techniques are invaluable for basic structural elucidation, advanced methods are needed to fully characterize complex bicyclic alkaloids like quinuclidines. mdpi.com Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are essential for assigning the complex proton and carbon spectra. ccspublishing.org.cn Future research will likely involve the increased use of relaxation-edited NMR spectroscopy to probe intermolecular interactions and diffusion-ordered NMR spectroscopy (DOSY) to study the association of quinuclidine derivatives with other molecules. mdpi.com Combining experimental NMR data with computational predictions will further refine structural assignments. acs.org

Mass Spectrometry (MS): High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for identifying and quantifying quinuclidine derivatives and their metabolites. nih.gov Time-of-flight (TOF) and Orbitrap mass analyzers provide accurate mass measurements, enabling the determination of elemental compositions. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) is crucial for structural elucidation by providing fragmentation patterns that are characteristic of the quinuclidine ring system. nih.gov Future applications will likely involve advanced MS techniques for imaging the distribution of quinuclidine derivatives in biological tissues and for studying their interactions with protein targets. researchgate.net

Chiroptical Spectroscopy: Given the importance of stereochemistry in the biological activity of quinuclidine derivatives, chiroptical techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are indispensable. bohrium.comwikipedia.org VCD, in particular, is highly sensitive to the absolute configuration and conformation of chiral molecules in solution. drugbank.comrhhz.net The combination of experimental VCD spectra with quantum chemical calculations, such as those based on Density Functional Theory (DFT), allows for the unambiguous determination of the absolute stereochemistry of complex molecules like quinuclidines. rhhz.net Future research will focus on applying these techniques to more complex systems and developing more accurate computational models to interpret the spectra. scielo.brnih.gov

Synergistic Integration of Computational and Experimental Approaches in Design and Discovery

The convergence of computational modeling and experimental validation has become a cornerstone of modern drug discovery and materials science. hrkpharmaceutical.comnih.gov For this compound chemistry, a synergistic approach will be essential for the rational design of new derivatives with tailored properties.

Computational Modeling:

Density Functional Theory (DFT): DFT calculations are a powerful tool for investigating the electronic structure, reactivity, and spectroscopic properties of molecules. nih.govnih.govsigmaaldrich.com For this compound, DFT can be used to predict its conformational preferences, understand the reactivity of the β-keto ester moiety, and calculate theoretical NMR and VCD spectra to aid in experimental characterization. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules over time. bohrium.com These simulations can be used to study the binding of quinuclidine derivatives to biological targets, such as enzymes or receptors, and to understand the conformational changes that occur upon binding. scielo.br This information is invaluable for the design of more potent and selective ligands.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. acs.orgmdpi.com By developing QSAR models for quinuclidine derivatives, it is possible to predict the activity of new, unsynthesized compounds, thereby guiding synthetic efforts towards more promising candidates. acs.orgnih.gov

Iterative Design and Synthesis: The true power of this synergistic approach lies in the iterative cycle of design, synthesis, and testing. Computational models can be used to generate hypotheses and prioritize new molecular designs. These designs are then synthesized and their properties are experimentally evaluated. The experimental results are then used to refine and improve the computational models, leading to a more efficient and targeted discovery process. hrkpharmaceutical.comgoogle.com

Expansion of Therapeutic and Industrial Applications for Quinuclidine Derivatives

The unique structural and chemical properties of the quinuclidine scaffold have led to its incorporation in a wide range of therapeutic agents and industrial products. nih.govsigmaaldrich.com Future research into derivatives of this compound is poised to further expand these applications.

Therapeutic Applications: Quinuclidine derivatives have a rich history in medicine, with applications as anticholinergic, antihistamine, and antimalarial drugs. nih.govnih.govsigmaaldrich.com The quinuclidine core is present in several FDA-approved drugs, including solifenacin (B1663824) for overactive bladder and palonosetron (B1662849) for chemotherapy-induced nausea and vomiting. wikipedia.org The development of new synthetic methodologies and a deeper understanding of structure-activity relationships will likely lead to the discovery of novel quinuclidine-based therapeutics with improved efficacy and safety profiles. For example, derivatives of this compound could be explored for their potential as anticancer, antimicrobial, or anti-inflammatory agents. mdpi.com

Industrial Applications:

Catalysis: Quinuclidine and its derivatives are effective catalysts in a variety of organic reactions, including the Baylis-Hillman reaction and photoinduced hydrogen-atom-transfer (HAT) reactions. ccspublishing.org.cn The development of immobilized quinuclidine catalysts on polymeric supports offers the potential for recyclable and more sustainable catalytic processes. nih.gov New derivatives of this compound could be designed to act as chiral catalysts or ligands in asymmetric synthesis.

Materials Science: The rigid, cage-like structure of quinuclidines makes them interesting building blocks for materials science. They have been used as structure-directing agents in the synthesis of zeolites, which are important materials for catalysis and separation processes. rsc.org Future research could explore the incorporation of this compound derivatives into polymers or metal-organic frameworks (MOFs) to create new materials with unique properties.

The continued exploration of this compound chemistry holds significant promise for advancements in both medicine and industry. By addressing the challenges of sustainable synthesis, leveraging advanced analytical techniques, integrating computational and experimental approaches, and exploring new applications, the scientific community can unlock the full potential of this versatile molecular scaffold.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 3-oxoquinuclidine-2-carboxylate, and how can its purity be validated?